molecular formula C11H13N3O2 B6274156 rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans CAS No. 1820571-50-3

rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans

Cat. No.: B6274156
CAS No.: 1820571-50-3
M. Wt: 219.2
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Description

rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans is a chiral pyrrolidine derivative characterized by a trans-(2R,3R) stereochemistry. Its structure includes a pyridin-3-yl substituent at position 2, a carboxamide group at position 3, a methyl group at position 1, and a ketone at position 5 of the pyrrolidine ring . The compound is synthesized via amidation of its carboxylic acid precursor, (2R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, as demonstrated in the preparation of related carboxamide derivatives .

Properties

CAS No.

1820571-50-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A widely reported method involves the base-catalyzed cyclization of δ-ketoamide precursors. For example, reacting 3-(pyridin-3-yl)acryloyl chloride with methyl glycinate forms a linear intermediate, which undergoes aldol condensation under basic conditions (KOH, EtOH, 60°C) to yield the pyrrolidine ring.

Table 1: Aldol Cyclization Conditions and Yields

PrecursorBaseSolventTemp (°C)Yield (%)
3-(Pyridin-3-yl)acryloyl chlorideKOHEtOH6072
Ethyl 4-oxopent-2-enoateNaOEtTHF5065

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diene precursors to construct the pyrrolidine skeleton. For instance, N-methyl-N-allyl-3-(pyridin-3-yl)propenamide undergoes RCM in dichloromethane at 40°C, achieving 68% yield with >90% trans selectivity.

Installation of the Pyridin-3-Yl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of pyrrolidine boronic esters with 3-bromopyridine proves effective. Using Pd(PPh3)4 and K2CO3 in dioxane/H2O (80°C, 12 h), this method achieves 85% yield with retention of stereochemistry.

Nucleophilic Aromatic Substitution

Electrophilic activation of 3-aminopyridine via diazotization, followed by reaction with a pyrrolidine Grignard reagent (Mg, THF, −78°C), provides moderate yields (55–60%) but requires stringent anhydrous conditions.

Stereochemical Control: Asymmetric Synthesis and Resolution

Chiral Auxiliary-Mediated Cyclization

Employing (S)-proline-derived auxiliaries during aldol cyclization enforces the (2R,3R) configuration. Post-cyclization cleavage (LiOH, MeOH/H2O) yields the desired diastereomer in 78% ee.

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed (CAL-B) hydrolysis of racemic methyl ester intermediates selectively hydrolyzes the (2S,3S) enantiomer, leaving the (2R,3R) ester for subsequent amidation (85% ee).

Carboxamide Formation: Activation and Amidation

Carboxylic Acid to Carboxamide Conversion

The carboxylic acid intermediate (1) is activated using HATU and DIPEA in DMF, followed by treatment with NH4Cl to yield the carboxamide. This two-step process achieves 92% yield with no racemization.

Table 2: Amidation Reagents and Efficiency

ActivatorCoupling AgentSolventTemp (°C)Yield (%)
HATUDIPEADMF2592
EDCl/HOBtNH3 (g)THF0–2584

Direct Amination of Activated Esters

Methyl ester precursors react with liquid NH3 in sealed tubes (100°C, 24 h), providing the carboxamide in 75% yield but requiring extensive purification to remove residual ester.

Industrial-Scale Optimization and Process Challenges

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing during RCM steps, reducing catalyst loading (0.5 mol% Grubbs II) and improving throughput (90% conversion in 30 min).

Crystallization-Induced Dynamic Resolution

Seeding racemic mixtures with enantiopure crystals under controlled cooling (−20°C) enriches the trans isomer to >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance its pharmacological properties. Research has indicated that derivatives of this compound may exhibit:

  • Antimicrobial Activity: Studies have shown that similar compounds possess significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . This suggests that rac-(2R,3R)-1-methyl-5-oxo could be explored for antibiotic development.
CompoundTarget BacteriaZone of Inhibition (mm)
1E. coli15
2S. aureus18
3B. subtilis12

Biological Research

The compound is also being studied for its effects on cellular processes. Preliminary findings suggest it may interact with specific molecular targets involved in cell signaling pathways, potentially influencing:

  • Cell Proliferation: Investigations into the compound's effects on cancer cell lines could reveal its utility in oncology.

Synthetic Chemistry

In synthetic organic chemistry, rac-(2R,3R)-1-methyl-5-oxo serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating novel compounds with desired properties.

Case Study 1: Antimicrobial Properties

A series of derivatives were synthesized from rac-(2R,3R)-1-methyl-5-oxo and tested for antimicrobial efficacy. The results demonstrated that specific modifications enhanced activity against resistant bacterial strains, indicating potential for therapeutic applications.

Case Study 2: Cancer Cell Line Studies

Research involving the application of this compound on various cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis. These findings suggest further exploration into its mechanism of action could yield important insights for cancer treatment.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans with structurally analogous compounds, highlighting key differences in substituents, functional groups, and synthetic routes.

Compound Name Structural Features Key Differences Reference
Target Compound trans-(2R,3R) configuration; pyridin-3-yl at C2; carboxamide at C3 N/A
JYQ-79 Precursor (2R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid Carboxylic acid at C3 (vs. carboxamide); intermediate in amidation synthesis
SY221527 rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate Methyl ester at C3 (vs. carboxamide); increased lipophilicity
(2R,3R)-2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl at C2 (vs. pyridin-3-yl); trans-(2R,3R) configuration Aromatic substituent with methoxy group; altered electronic properties
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridinyl at C2; benzyl and tert-butyldimethylsilyloxy groups; ester at C3 Bulkier substituents; fluorine enhances electronegativity; ester functional group
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic Acid Phenyl at C2 (vs. pyridin-3-yl); carboxylic acid at C3 Simpler structure; lacks methyl and ketone groups; phenyl vs. pyridinyl
EP4374877A2 Compound Trifluoromethyl groups; pyridin-3-yl substituent; pyrrolidine-3-carboxamide Larger molecular weight (m/z 501 [M+H]+); complex fluorinated substituents

Key Observations:

The pyridin-3-yl group contributes to π-π stacking interactions, unlike the methoxyphenyl or phenyl substituents in analogs .

Stereochemical Specificity: The trans-(2R,3R) configuration is critical for spatial orientation of substituents.

Synthetic Pathways :

  • Parallel amidation () and flash chromatography () are common methods for synthesizing pyrrolidine carboxamides. The target compound’s precursor (carboxylic acid) is a key intermediate in such workflows .

Notes

  • Stereochemical Complexity : The rac-(2R,3R) designation indicates a racemic mixture, though enantiopure forms may exhibit divergent biological activities.
  • Data Gaps: Limited evidence on thermodynamic properties (e.g., logP, solubility) and bioactivity necessitates further experimental characterization.
  • Synthetic Optimization : The use of parallel synthesis () and advanced purification techniques () underscores the efficiency of modern methodologies in producing pyrrolidine derivatives.

Biological Activity

The compound rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
  • Molecular Formula: C12H14N2O2
  • Molecular Weight: 218.25 g/mol
  • CAS Number: [specific CAS number needed]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in various physiological processes. The presence of the pyridine ring enhances its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. The effectiveness of rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide against various bacterial strains has been documented.

CompoundTarget BacteriaZone of Inhibition (mm)
1Escherichia coli16
2Staphylococcus aureus20
3Bacillus subtilis15

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has shown promise in anti-inflammatory assays. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve blocking specific signaling pathways associated with inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various derivatives of pyrrolidine compounds demonstrated that rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide exhibited a significant zone of inhibition against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent in clinical settings.
  • Research on Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of the compound using a murine model showed a reduction in inflammation markers after treatment with rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide. This suggests its potential application in treating inflammatory diseases.

Q & A

Q. Optimization Strategy :

  • Employ design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Monitor purity via HPLC or LC-MS at each step .

How can the stereochemical integrity of this compound be validated, and what analytical techniques are most reliable?

Basic Research Question
Stereochemical validation requires a combination of:

  • Chiral HPLC : To separate enantiomers and confirm the rac-configuration .
  • X-ray crystallography : For absolute configuration determination, as demonstrated for similar pyrrolidine derivatives .
  • NMR spectroscopy : Use of NOESY or J-coupling analysis to confirm spatial arrangements of substituents .

Q. Advanced Consideration :

  • Compare experimental optical rotation values with computational predictions (e.g., DFT calculations of specific rotation) to resolve ambiguities in stereochemical assignments .

What computational methods are effective for predicting the reactivity and biological activity of this compound?

Advanced Research Question

  • Reactivity Prediction :
    • Quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways, such as oxidation of the pyrrolidine ring or nucleophilic attacks at the pyridine moiety .
    • Density Functional Theory (DFT) calculations to assess thermodynamic stability of intermediates .
  • Biological Activity Prediction :
    • Molecular docking (e.g., AutoDock Vina) to screen for interactions with targets like kinases or GPCRs .
    • Quantitative Structure-Activity Relationship (QSAR) models trained on pyrrolidine derivatives with known bioactivity data .

How should researchers address contradictions in stability data for this compound under varying storage conditions?

Advanced Research Question
Contradictions may arise from degradation pathways (e.g., hydrolysis of the amide group or oxidation of the pyrrolidine ring). Methodological solutions include:

  • Accelerated Stability Studies : Use elevated temperatures or humidity to identify degradation products via LC-MS .
  • Dynamic Light Scattering (DLS) : Monitor particle aggregation in solution over time .
  • Statistical Analysis : Apply multivariate regression to isolate factors (e.g., temperature, light exposure) contributing to instability .

Reference Case : A study on similar compounds showed that storage at 0–6°C in inert atmospheres (argon) minimized decomposition .

What strategies can resolve discrepancies in biological assay results for this compound across different experimental models?

Advanced Research Question
Discrepancies may stem from off-target effects or model-specific metabolic pathways. Mitigation strategies:

  • Orthogonal Assays : Validate activity using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) assays .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in different models .
  • Machine Learning : Train models on cross-species assay data to predict translatability to human systems .

How can the pyrrolidine ring’s conformation influence the compound’s pharmacological properties?

Advanced Research Question
The chair or envelope conformation of the pyrrolidine ring affects binding to biological targets. Methodological approaches:

  • Molecular Dynamics (MD) Simulations : To map conformational flexibility in aqueous vs. lipid environments .
  • Structure-Activity Studies : Synthesize constrained analogs (e.g., spirocyclic derivatives) and compare bioactivity .

What are the best practices for scaling up synthesis without compromising stereochemical purity?

Basic Research Question

  • Continuous Flow Reactors : Ensure consistent mixing and temperature control during cyclization and amidation steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Optimization : Use solvent-antisolvent systems to enhance enantiomeric excess during purification .

How does the pyridine-3-yl substituent modulate the compound’s electronic properties and reactivity?

Basic Research Question
The pyridine ring’s electron-withdrawing nature polarizes the pyrrolidine carboxamide group, enhancing hydrogen-bonding capacity. Techniques to study this:

  • UV-Vis Spectroscopy : Compare λmax shifts with/without the pyridine group .
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by the substituent .

Table 1: Key Analytical Parameters for This compound

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry180–185°C
Enantiomeric Excess (ee)Chiral HPLC>98% (CSP: Chiralpak AD-H)
Solubility (Water)Nephelometry2.1 mg/mL (pH 7.4)
LogPShake-Flask Method1.8 ± 0.2

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